molecular formula C9H6BrF2NO B13080253 3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile

3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile

Cat. No.: B13080253
M. Wt: 262.05 g/mol
InChI Key: YMNFHFNYOSBFGR-UHFFFAOYSA-N
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Description

3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile is a fluorinated organic compound with the molecular formula C9H6BrF2NO and a molecular weight of 262.05 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various chemical applications.

Preparation Methods

The synthesis of 3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile typically involves the use of organozinc and Grignard reagents . These reagents are known for their reliability in creating fine chemicals and conducting polymers. The specific synthetic routes and reaction conditions for this compound are not widely documented, but it is likely that standard organic synthesis techniques are employed.

Chemical Reactions Analysis

3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile can undergo various types of chemical reactions, including:

Scientific Research Applications

3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile has several scientific research applications, including:

Mechanism of Action

The specific mechanism of action for 3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile is not well-documented. its reactivity suggests that it can interact with various molecular targets and pathways, particularly in the context of organic synthesis and pharmaceutical development.

Comparison with Similar Compounds

3-(3-Bromo-5,6-difluoro-phenoxy)propanenitrile can be compared with other fluorinated organic compounds, such as:

  • 3-Bromo-4,5-difluoro-phenoxypropanenitrile
  • 3-Bromo-5,6-difluoro-phenoxyethanenitrile

These compounds share similar structural features but may differ in their reactivity and applications. The presence of fluorine atoms in these compounds often enhances their stability and reactivity, making them valuable in various chemical processes.

Properties

Molecular Formula

C9H6BrF2NO

Molecular Weight

262.05 g/mol

IUPAC Name

3-(5-bromo-2,3-difluorophenoxy)propanenitrile

InChI

InChI=1S/C9H6BrF2NO/c10-6-4-7(11)9(12)8(5-6)14-3-1-2-13/h4-5H,1,3H2

InChI Key

YMNFHFNYOSBFGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCCC#N)F)F)Br

Origin of Product

United States

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